4,8-dichloroquinoline-3-carboxylic Acid
CAS No.: 179024-69-2
Cat. No.: VC21319494
Molecular Formula: C10H5Cl2NO2
Molecular Weight: 242.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 179024-69-2 |
---|---|
Molecular Formula | C10H5Cl2NO2 |
Molecular Weight | 242.05 g/mol |
IUPAC Name | 4,8-dichloroquinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C10H5Cl2NO2/c11-7-3-1-2-5-8(12)6(10(14)15)4-13-9(5)7/h1-4H,(H,14,15) |
Standard InChI Key | RFYHIJAUGNIPFS-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=CN=C2C(=C1)Cl)C(=O)O)Cl |
Canonical SMILES | C1=CC2=C(C(=CN=C2C(=C1)Cl)C(=O)O)Cl |
Introduction
Physical and Chemical Properties
Molecular Structure and Identification
4,8-Dichloroquinoline-3-carboxylic acid has the molecular formula C₁₀H₅Cl₂NO₂ with a Chemical Abstracts Service (CAS) registry number of 179024-69-2. Its structure consists of a quinoline core with chlorine substituents at positions 4 and 8, and a carboxylic acid group at position 3. The compound is also known by synonyms such as 3-Quinolinecarboxylic acid, 4,8-dichloro- and 4,8-dichloro-3-quinolinecarboxylic acid .
Physical Properties
Table 1 presents the key physical properties of 4,8-dichloroquinoline-3-carboxylic acid:
Property | Value |
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CAS Number | 179024-69-2 |
Molecular Weight | 242.058 g/mol |
Density | 1.6±0.1 g/cm³ |
Boiling Point | 384.9±37.0 °C at 760 mmHg |
Flash Point | 186.6±26.5 °C |
Exact Mass | 240.969727 |
PSA (Polar Surface Area) | 50.19000 |
LogP | 2.55 |
Vapour Pressure | 0.0±0.9 mmHg at 25°C |
Index of Refraction | 1.695 |
HS Code | 2933499090 |
The LogP value of 2.55 indicates moderate lipophilicity, suggesting a balance between hydrophilic and lipophilic properties . This characteristic is potentially advantageous for pharmacological applications, particularly regarding membrane permeability.
Chemical Reactivity
The chemical properties of 4,8-dichloroquinoline-3-carboxylic acid can be inferred from its functional groups:
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The carboxylic acid group at position 3 confers acidic properties to the molecule, enabling it to participate in acid-base reactions and form salts with appropriate bases.
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The chlorine atoms at positions 4 and 8 render these carbon atoms electrophilic, potentially facilitating nucleophilic aromatic substitution reactions.
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The compound possesses hydrogen bonding capabilities through its carboxylic acid group (both donor and acceptor) and the quinoline nitrogen (acceptor).
Synthesis Methods
Parameter | Condition | Function |
---|---|---|
Starting Material | 4,8-Dichloroquinoline | Provides core structure with chlorine substituents |
Catalyst | PdCl₂ (0.5-1 mol%) | Facilitates carbonylation reaction |
Ligand | Triphenylphosphine (2-4 mol%) | Stabilizes catalyst complex |
Pressure | 20-40 atm CO | Supplies carbonyl group |
Temperature | 140-160°C | Activates reaction |
Solvent | Methanol | Forms methyl ester intermediate |
Duration | 3-4 hours | Optimized reaction time |
Post-reaction | Hydrolysis with 10% NaOH | Converts ester to carboxylic acid |
This synthetic approach would likely proceed through:
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Carbonylation of 4,8-dichloroquinoline to form the methyl ester
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Hydrolysis of the ester to yield 4,8-dichloroquinoline-3-carboxylic acid
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Purification through column chromatography or recrystallization
Similar synthetic protocols have been successfully implemented for related compounds, including 4-hydroxy-2,3-dichloroquinoline derivatives, suggesting potential applicability to 4,8-dichloroquinoline-3-carboxylic acid .
Comparative Analysis with Related Compounds
Structural Analogs
To better understand the properties and potential applications of 4,8-dichloroquinoline-3-carboxylic acid, it is valuable to examine structurally related compounds:
Table 3: Comparison of 4,8-Dichloroquinoline-3-carboxylic Acid with Related Compounds
Compound | Molecular Weight | LogP | Key Structural Differences |
---|---|---|---|
4,8-Dichloroquinoline-3-carboxylic acid | 242.058 | 2.55 | Reference compound |
6,8-Dichloroquinoline-3-carboxylic acid | 242.058 | Similar | Chlorine at position 6 instead of 4 |
4-amino-5,7-dichloroquinoline-3-carboxylic acid | 257.073 | 2.75 | Amino group at position 4, chlorines at 5,7 |
7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid | 237.64 | Different | Hydroxy at 4, methyl at 8, single chlorine |
The variation in substitution patterns significantly influences the compounds' physical properties and potential biological activities .
Biological Activity Comparison
While specific research on 4,8-dichloroquinoline-3-carboxylic acid is limited in available literature, insights can be drawn from studies on related compounds:
Various dichloroquinoline-3-carboxylic acid derivatives have demonstrated notable antioxidant properties. For instance, studies on dichloro-4-quinolinol-3-carboxylic acids with different chlorine positioning patterns (5,7-, 5,8-, 6,8-, 7,8-) have shown varying efficacy in:
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Scavenging free radicals
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Protecting methyl linoleate against oxidation
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Retarding β-carotene bleaching
In particular, 6,8-dichloro-4-quinolinol-3-carboxylic acid demonstrated the highest efficacy in protecting methyl linoleate against 2,2'-azobis(2-amidinopropane)dihydrochloride (AAPH)-induced oxidation, while 5,7-dichloro-4-quinolinol-3-carboxylic acid was most effective at scavenging various free radicals .
Structural Feature | Potential Effect on Activity |
---|---|
Chlorine at position 4 | Alters electron distribution, increases electrophilicity |
Chlorine at position 8 | Influences molecular conformation, increases lipophilicity |
Carboxylic acid at position 3 | Provides hydrogen bonding, enables salt formation and derivatization |
Quinoline nitrogen | Serves as hydrogen bond acceptor, potential metal coordination site |
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